1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone
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Overview
Description
1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound with the molecular formula C22H15NOS. It is known for its unique structure, which includes a dibenzo[a,h]phenothiazine core attached to an ethanone group.
Preparation Methods
The synthesis of 1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and consistency in product quality.
Chemical Reactions Analysis
1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethanone group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at room temperature.
Scientific Research Applications
1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as dibenzo[a,h]phenothiazine and its derivatives share structural similarities.
Properties
CAS No. |
4018-87-5 |
---|---|
Molecular Formula |
C22H15NOS |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone |
InChI |
InChI=1S/C22H15NOS/c1-14(24)23-19-12-10-16-7-3-5-9-18(16)22(19)25-20-13-11-15-6-2-4-8-17(15)21(20)23/h2-13H,1H3 |
InChI Key |
REJMKKCKXXSOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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